(R)-1-(5,6-Dimethylpyrazin-2-yl)ethanol
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Overview
Description
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol is a chiral compound characterized by the presence of a pyrazine ring substituted with two methyl groups at the 5 and 6 positions, and an ethanol group attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyridine and 1,2-diketones.
Chiral Resolution: The chiral center at the ethanol group can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The methyl groups and the ethanol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5,6-dimethylpyrazine-2-carboxylic acid.
Reduction: Formation of 5,6-dimethyl-1,2-dihydropyrazine.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(5,6-Dimethylpyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5,6-Dimethylpyrazin-2-yl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
5,6-Dimethylpyrazine-2-carboxylic acid: An oxidized derivative with different chemical reactivity.
5,6-Dimethyl-1,2-dihydropyrazine: A reduced derivative with distinct chemical and physical properties.
Uniqueness
®-1-(5,6-Dimethylpyrazin-2-yl)ethanol is unique due to its chiral nature and the specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R)-1-(5,6-dimethylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-5-6(2)10-8(4-9-5)7(3)11/h4,7,11H,1-3H3/t7-/m1/s1 |
InChI Key |
CKTJURWYEBGDSJ-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NC=C(N=C1C)[C@@H](C)O |
Canonical SMILES |
CC1=NC=C(N=C1C)C(C)O |
Origin of Product |
United States |
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